L-Gulonic acid, gamma-lactone

Description

Significance in Biological Metabolism

The primary metabolic significance of L-gulonolactone lies in its role as the substrate for the enzyme L-gulono-1,4-lactone oxidase (GULO). wikipedia.orgnih.gov This enzyme catalyzes the final step in the biosynthesis of L-ascorbic acid in the majority of mammals, where it is typically synthesized in the liver, and in reptiles and birds, where synthesis occurs in the kidneys. taylorandfrancis.comnih.gov The reaction involves the oxidation of L-gulono-1,4-lactone by GULO, using FAD as a cofactor, to produce L-xylo-hex-3-gulonolactone (also known as 2-keto-gulono-γ-lactone) and hydrogen peroxide. wikipedia.org The resulting L-xylo-hex-3-gulonolactone then undergoes a spontaneous, non-enzymatic rearrangement to form L-ascorbic acid. wikipedia.org

This metabolic function is crucial for organisms that can synthesize their own ascorbate (B8700270). In plants, several biosynthetic pathways for ascorbate exist, which can converge on L-gulono-1,4-lactone as a precursor. nih.gov The inability of some species, including humans, guinea pigs, and certain bats, to convert L-gulonolactone to ascorbic acid is due to a non-functional GULO gene. wikipedia.orgnih.gov This genetic defect renders these species entirely dependent on dietary sources for their Vitamin C, effectively creating an inborn error of metabolism that affects all humans. researchgate.netwikipedia.org The GULO gene in these species exists as a non-functional pseudogene that has accumulated numerous mutations over time. taylorandfrancis.comwikipedia.org

Table 1: Key Molecules in the Final Step of L-Ascorbic Acid Biosynthesis

This interactive table summarizes the roles of the key components involved in the conversion of L-Gulonolactone.

| Molecule | Classification | Role in Pathway |

|---|---|---|

| L-Gulono-1,4-lactone | Substrate / Precursor | The direct precursor molecule that is oxidized. medchemexpress.com |

| L-Gulonolactone Oxidase (GULO) | Enzyme | Catalyzes the oxidation of L-gulonolactone. wikipedia.org |

| **Oxygen (O₂) ** | Co-substrate | Acts as the electron acceptor in the oxidation reaction. wikipedia.org |

| L-xylo-hex-3-gulonolactone | Intermediate | The direct product of the enzymatic reaction. wikipedia.org |

| **Hydrogen Peroxide (H₂O₂) ** | Byproduct | Produced alongside the main intermediate. wikipedia.org |

| L-Ascorbic Acid (Vitamin C) | Final Product | Formed by spontaneous conversion of the intermediate. wikipedia.org |

Historical Context of L-Gulonolactone Research

The understanding of L-gulonolactone's role is intrinsically linked to the history of Vitamin C research. Early studies focused on identifying the biosynthetic pathway of ascorbic acid. Research published in 1959 was pivotal in demonstrating the enzymatic conversion of L-gulonolactone into L-ascorbic acid in animal tissues, solidifying its status as the immediate precursor. portlandpress.com

Subsequent research shifted towards the enzyme responsible, L-gulonolactone oxidase (GULO), and the reasons for its absence in certain species. It was discovered that the loss of a functional GULO gene in the primate lineage was an evolutionary event that occurred approximately 40 to 63 million years ago. taylorandfrancis.comwikipedia.org This finding explained why humans, unlike most other mammals, are susceptible to scurvy. The remnant of the non-functional GULO gene (GULOP) was later mapped to human chromosome 8p21. wikipedia.org

The late 20th and early 21st centuries saw the application of molecular biology to the study of L-gulonolactone and GULO. In 1999, a significant breakthrough occurred when researchers genetically engineered mice with an inactivated GULO gene. wikipedia.org These "GULO knockout" mice became a crucial animal model, as they, like humans, depended entirely on dietary Vitamin C, allowing for detailed studies of ascorbate deficiency. wikipedia.org Further research has involved cloning the murine GULO gene and attempting to restore ascorbate synthesis in human cell lines, such as human hepatocellular carcinoma (HepG2) cells, through gene transfer. nih.govnih.gov These studies confirmed that while transferring the GULO gene is a critical step, other factors may be necessary to fully restore the biosynthetic pathway in human cells. nih.gov

Table 2: Selected Milestones in L-Gulonolactone Research

This interactive table highlights key dates and findings in the study of L-Gulonolactone and its metabolic role.

| Year | Research Finding/Milestone | Significance |

|---|---|---|

| 1959 | Publication of research showing the enzymatic conversion of L-gulonolactone to L-ascorbic acid in animal tissues. portlandpress.com | Established L-gulonolactone as the direct precursor to Vitamin C. |

| ~40-63 MYA | Estimated time of the mutational event that inactivated the GULO gene in the primate suborder Haplorrhini. taylorandfrancis.comwikipedia.org | Explained the evolutionary basis for the human dietary requirement for Vitamin C. |

| 1999 | Genetically engineered mice with an inactivated GULO gene were created. wikipedia.org | Provided a vital animal model for studying conditions related to Vitamin C deficiency. |

| 2004 | The murine GULO cDNA and gene were cloned and used in adenoviral vectors to attempt functional rescue in human cells. nih.gov | Advanced the potential for gene-based approaches to study Vitamin C metabolism. |

| 2014 | A study showed that gene transfer of GULO into human liver cells was insufficient on its own to fully restore ascorbate synthesis. nih.gov | Indicated that the complete biosynthetic pathway might be more complex or that other components are missing in human cells. |

Structure

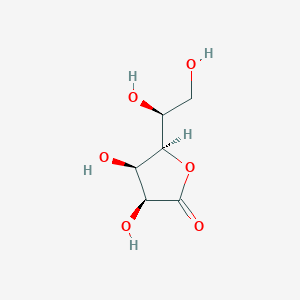

2D Structure

Properties

IUPAC Name |

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331407 | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1128-23-0 | |

| Record name | Reduced ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-GULONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Gulonolactone in Ascorbate Biosynthesis Pathways

The Mammalian L-Ascorbate Biosynthesis Pathway

The synthesis of L-ascorbic acid in most mammals occurs in the liver through a series of enzymatic reactions. wikipedia.orgtaylorandfrancis.com The pathway originates from glucose and involves several key intermediates, including L-Gulonolactone.

Precursor Compounds and Enzymatic Steps Leading to L-Gulonolactone Formation

The formation of L-Gulonolactone is a multi-step process involving specific precursor compounds and enzymes.

The biosynthesis of L-ascorbic acid in vertebrates begins with the formation of UDP-glucuronic acid from UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose 6-dehydrogenase. wikipedia.org UDP-glucuronate is then converted to D-glucuronate. nih.govnih.govnih.govnih.gov This D-glucuronate is subsequently reduced to L-gulonate by an aldehyde reductase. nih.gov L-gulonate serves as the direct precursor for L-Gulonolactone in the pathway. nih.govsmolecule.com

The conversion of L-gulonate to L-Gulonolactone is catalyzed by a lactonase identified as Senescence Marker Protein-30 (SMP30), which is also known as regucalcin. nih.govplos.orgnih.govresearchgate.net This enzyme facilitates the formation of the γ-lactone ring from L-gulonate. plos.orgnih.govresearchgate.net Studies with knockout mice have demonstrated the essential role of SMP30 in this process; its absence leads to symptoms of scurvy when the animals are on a vitamin C-deficient diet, confirming its pivotal function in the ascorbic acid biosynthesis pathway. plos.orgnih.gov

The Terminal Enzymatic Conversion of L-Gulonolactone to L-Ascorbic Acid

The final step in the biosynthesis of L-ascorbic acid is the oxidation of L-Gulonolactone.

L-Gulonolactone oxidase (GULO) is the enzyme responsible for catalyzing the terminal step in L-ascorbic acid biosynthesis in the liver of most mammals. nih.govscienceandculture.comwikigenes.org This enzyme facilitates the oxidation of L-gulonolactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid. wikipedia.orgresearchgate.net It is important to note that humans, other primates, and guinea pigs lack a functional GULO enzyme due to mutations in the GULO gene, and therefore cannot synthesize their own vitamin C. nih.govscienceandculture.comwikipedia.orgfrontiersin.org

L-Gulonolactone oxidase is a microsomal flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgwikipedia.org The enzyme catalyzes the reaction of L-gulono-1,4-lactone with oxygen to produce L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone) and hydrogen peroxide. wikipedia.org The reaction involves two main phases: the reduction of the flavin cofactor by the substrate, followed by its reoxidation by an electron acceptor, which in this case is oxygen. nih.gov

Table 1: Key Enzymes and Intermediates in the L-Ascorbate Biosynthesis Pathway Leading to and from L-Gulonolactone

| Step | Precursor | Enzyme | Product |

| 1 | UDP-glucose | UDP-glucose 6-dehydrogenase | UDP-glucuronate |

| 2 | D-glucuronate | Aldehyde reductase | L-gulonate |

| 3 | L-gulonate | SMP30/Regucalcin (Lactonase) | L-Gulonolactone |

| 4 | L-Gulonolactone | L-Gulonolactone Oxidase (GULO) | 2-keto-L-gulonolactone |

| 5 | 2-keto-L-gulonolactone | (Spontaneous isomerization) | L-Ascorbic acid |

Comparative Analysis of L-Ascorbate Biosynthesis Across Organisms

L-ascorbic acid, commonly known as vitamin C, is a vital nutrient for many living organisms. While most animals and plants can synthesize it endogenously, the pathways and key enzymes involved exhibit significant divergence. The final step in the primary animal biosynthetic pathway is catalyzed by L-gulonolactone oxidase (GULO), an enzyme that has been lost independently in several evolutionary lineages. This necessitates that affected species obtain vitamin C through their diet. In contrast, plants utilize an entirely different pathway, culminating with the enzyme L-galactonolactone dehydrogenase (GLDH).

GULO Functionality and Evolutionary Loss in Vertebrates

The ability to synthesize ascorbate (B8700270) in vertebrates is directly linked to the presence of a functional L-gulonolactone oxidase (GULO) gene. nih.gov This enzyme catalyzes the terminal step in the conversion of glucose to ascorbic acid. taylorandfrancis.com The GULO gene is highly conserved across many vertebrate species, yet it has become non-functional or has been entirely lost in several distinct lineages, leading to a dietary dependency on vitamin C. nih.gov

A vast number of vertebrates retain the ability to produce their own ascorbic acid. The synthesis primarily occurs in the liver in most mammals and in the kidneys of reptiles and older bird orders. wikipedia.org

Rats and Mice: These rodents possess a functional GULO gene and synthesize vitamin C in their liver. wikipedia.org The rat GULO gene, for instance, has a protein-coding region that is 645 base pairs long, comprising eight exons and seven introns. wikipedia.org However, a specific mutant strain of rats, known as the Osteogenic Disorder (OD) rat, lacks L-gulonolactone oxidase activity and is therefore dependent on dietary vitamin C. nih.govresearchgate.net

Goats: Goats are proficient producers of ascorbic acid. livonlabs.com A typical 155-pound goat can endogenously produce over 13,000 mg of vitamin C per day. livonlabs.com This synthesis occurs in the liver. nih.gov

Certain Fish: While many teleost (bony) fishes have lost the ability to synthesize vitamin C, it is not a universal trait among all fish. nih.govtaylorandfrancis.com The specific lineages of fish that retain a functional GULO gene are less extensively documented compared to mammals.

Table 1: Species with Functional L-gulonolactone oxidase (GULO)

| Species | Location of Synthesis | Key Findings |

|---|---|---|

| Rats | Liver | Possess a functional GULO gene; specific mutant strains (OD rats) lack this function. wikipedia.orgnih.govresearchgate.net |

| Mice | Liver | Capable of endogenous vitamin C synthesis. wikipedia.orgnih.gov |

| Goats | Liver | High-capacity producers of ascorbic acid. livonlabs.comnih.gov |

| Cattle | Liver | Serum concentrations of vitamin C range from 160–350 μmol/L. wikipedia.org |

| Dogs | Liver | Studies show an average serum concentration of 35.9 μmol/L. wikipedia.org |

Ascorbate auxotrophy, the inability to synthesize vitamin C, has arisen multiple times throughout vertebrate evolution. wikipedia.org This loss of function is consistently linked to the inactivation of the GULO gene. taylorandfrancis.comwikipedia.org

Humans and other Primates: Humans, apes, and monkeys (of the Haplorrhini suborder) cannot produce vitamin C. wikipedia.org The loss of GULO activity in the primate lineage is estimated to have occurred approximately 63 million years ago. wikipedia.org

Guinea Pigs: Along with other members of the Caviidae rodent family like capybaras, guinea pigs lack a functional GULO enzyme and are classic models for studying scurvy. wikipedia.orgwikipedia.org

Bats: The ability to synthesize ascorbate has been lost in most bat species, although a few, such as the frugivorous bat Rousettus leschenaultii and the insectivorous bat Hipposideros armiger, have retained this function. wikipedia.orgwikipedia.org

Teleost Fish: A significant number of teleost fish species are unable to synthesize their own vitamin C and require it from their diet. nih.govtaylorandfrancis.com

The inability to synthesize ascorbic acid is rooted in the inactivation of the GULO gene, which persists in the genomes of deficient species as a non-functional "pseudogene." taylorandfrancis.comwikipedia.org This process, known as pseudogenization, is the result of an accumulation of various mutations over millions of years. cultivatorphytolab.com

In humans, the remnant of the GULO gene is located on chromosome 8p21. wikipedia.org The gene has been rendered non-functional by multiple mutations, including deletions and premature stop codons, which prevent the successful transcription and translation of the GULO enzyme. nih.govcultivatorphytolab.com Similar debilitating mutations, such as multiple indel mutations (insertions and deletions) and premature stop codons, are found in the GULO pseudogenes of guinea pigs and certain bats. nih.gov The loss of a functional GULO gene in these species is believed to have been possible due to diets rich in vitamin C, which relaxed the selective pressure to maintain endogenous synthesis capabilities. cultivatorphytolab.com

Alternative and Divergent Pathways in Plants and Other Eukaryotes

While the GULO-dependent pathway is characteristic of animals, other eukaryotes, most notably plants, have evolved entirely different mechanisms for ascorbic acid biosynthesis.

The primary route for ascorbic acid synthesis in plants is the Smirnoff-Wheeler pathway. nih.gov This pathway begins with monosaccharides like D-mannose and D-glucose. nih.govmdpi.com The final and committed step of this pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. nih.gov This reaction is catalyzed by the enzyme L-galactonolactone dehydrogenase (GLDH), which is located on the inner mitochondrial membrane. nih.gov Unlike the animal GULO enzyme, which is an oxidase, GLDH is a dehydrogenase that uses cytochrome c as its electron acceptor. nih.gov

Despite their different substrates and reaction mechanisms, the enzymes catalyzing the final step in the plant (GLDH) and animal (GULO) pathways share significant sequence homology, suggesting a common evolutionary origin. nih.govthetech.org

Table 2: Comparison of Key Enzymes in Ascorbate Biosynthesis

| Feature | L-gulonolactone oxidase (GULO) | L-galactonolactone dehydrogenase (GLDH) |

|---|---|---|

| Organism Group | Animals | Plants |

| Pathway | Animal Biosynthesis Pathway | Smirnoff-Wheeler Pathway |

| Substrate | L-gulono-1,4-lactone | L-galactono-1,4-lactone |

| Cellular Location | Microsomal | Inner Mitochondrial Membrane |

| Enzyme Type | Oxidase | Dehydrogenase |

| Electron Acceptor | Oxygen (O₂) | Cytochrome c |

Role and Divergence of Plant GulLO-like Proteins (e.g., AtGulLOs)

In plants, the biosynthesis of ascorbate (Vitamin C) is complex, involving multiple pathways that converge on a few key final steps. While the primary and most studied route is the D-mannose/L-galactose pathway, which utilizes L-galactono-1,4-lactone as the immediate precursor, alternative pathways involving L-gulono-1,4-lactone also exist. nih.gov These routes, namely the L-gulose and myo-inositol pathways, rely on the activity of L-gulono-1,4-lactone oxidase (GulLO) or GulLO-like proteins. nih.govoup.com

Plant GulLO-like proteins (GULLOs) are enzymes that catalyze the final step in these alternative ascorbate biosynthesis pathways. researchgate.net They are homologous to the L-gulono-γ-lactone oxidase (GULO) enzyme found in ascorbate-synthesizing animals. researchgate.netnih.gov However, they exhibit significant divergence in terms of structure, function, and substrate specificity. Unlike the well-characterized animal GULO, which is a microsomal enzyme using oxygen as an electron acceptor to produce hydrogen peroxide, plant GULLOs show varied characteristics. nih.govresearchgate.net

Research on Arabidopsis thaliana has identified several GulLO-like proteins, including AtGulLO3 and AtGulLO5. nih.gov Studies have shown that these plant enzymes are involved in ascorbate biosynthesis, as feeding L-gulono-1,4-lactone to various plants has resulted in increased ascorbate levels. nih.gov

A notable divergence is seen in the enzymatic activity. While animal GULOs effectively catalyze the oxidation of L-gulono-1,4-lactone, some plant homologs show different or weaker activity. For instance, a GulLO-like protein found in the nectar of Mucuna sempervirens (MsGulLO), which is highly similar to AtGulLO5, does not possess the typical L-gulonolactone activity seen in animal enzymes. frontiersin.org Instead, it exhibits weak oxidase activity with several substrates, including L-gulono-1,4-lactone and L-galactono-1,4-lactone, and is suggested to function in hydrogen peroxide generation in nectar rather than in the main ascorbate biosynthesis pathway. frontiersin.org This functional divergence suggests that plant GULLOs may have evolved to perform specialized roles in different tissues or under specific conditions.

Structurally, GULO enzymes belong to the aldonolactone oxidoreductase family and typically have two conserved domains: an N-terminal FAD-binding region and a C-terminal HWXK motif. researchgate.netmdpi.com However, some plant GULLOs, like GULLO7 from Arabidopsis, lack the N-terminal FAD-binding domain, indicating significant structural variation that may impact their function and cofactor requirements. researchgate.net

| Characteristic | Animal L-gulonolactone oxidase (GULO) | Plant GulLO-like Proteins (e.g., AtGulLOs) |

|---|---|---|

| Primary Function | Catalyzes the terminal step of ascorbate biosynthesis. nih.gov | Involved in alternative ascorbate biosynthesis pathways (L-gulose, myo-inositol); some have specialized functions. oup.comfrontiersin.org |

| Primary Substrate | L-gulono-1,4-lactone. mdpi.com | L-gulono-1,4-lactone, though some show broad or weak specificity. nih.govfrontiersin.org |

| Electron Acceptor | Oxygen (O2). nih.gov | Variable; some function as oxidases using O2. frontiersin.org |

| Byproduct | Hydrogen peroxide (H2O2). mdpi.com | Hydrogen peroxide (H2O2) in some cases. frontiersin.org |

| Cofactor | Flavin adenine dinucleotide (FAD), often covalently bound. wikipedia.orgnih.gov | Some are FAD-dependent, but structural variations exist. researchgate.netfrontiersin.org |

| Cellular Location | Microsomal (associated with the endoplasmic reticulum). nih.gov | Varies; some are secreted (e.g., in nectar). frontiersin.org |

Enzymology and Molecular Biology of L Gulonolactone Converting Enzymes

L-Gulonolactone Oxidase (GULO)

L-Gulonolactone oxidase (GULO) is the enzyme responsible for catalyzing the terminal step in the biosynthesis of L-ascorbic acid (Vitamin C) from L-gulono-γ-lactone in most vertebrate species. wikipedia.orgtaylorandfrancis.com This enzyme belongs to the family of aldonolactone oxidoreductases (AlORs), which are a part of the larger vanillyl alcohol oxidase (VAO) family of flavoenzymes. nih.gov GULO facilitates the oxidation of L-gulono-1,4-lactone, using oxygen as an electron acceptor, to produce L-xylo-hex-3-gulonolactone (also known as 2-keto-gulono-γ-lactone) and hydrogen peroxide. wikipedia.orgmybiosource.com The resulting L-xylo-hex-3-gulonolactone then undergoes spontaneous isomerization to form L-ascorbic acid without further enzymatic action. wikipedia.org

Enzyme Structure and Domain Organization

The structure of L-gulonolactone oxidase is integral to its function, featuring specific domains for cofactor binding and catalysis. The enzyme is a member of the sugar-1,4-lactone oxidase family. wikipedia.org In rats, the protein coding region of the GULO gene is 645 base pairs long and contains eight exons. wikipedia.org

GULO possesses two highly conserved domains that are critical for its enzymatic activity. nih.gov These include an N-terminal FAD-binding domain (Pfam ID: 01565) and a C-terminal catalytic domain identified as the arabinono-1,4-lactone (B78915) oxidase (ALO) domain (Pfam ID: 04030). semanticscholar.org The N-terminal region contains a prosthetic domain for flavin adenine (B156593) dinucleotide (FAD), which serves as a cofactor in the oxidation reaction. nih.govwikipedia.org

A key feature within the C-terminal domain is the HWXK motif, which is involved in binding the flavin cofactor. nih.gov In mammalian GULO, this motif is specifically HWAK, and it facilitates a covalent bond with the FAD cofactor. nih.gov The close proximity of the GULO FAD-binding domain and the HWAK motif in the enzyme's predicted structure is believed to be important for establishing this covalent linkage. nih.gov Interestingly, the binding of the flavin cofactor to this C-terminal motif appears sufficient for creating the enzyme's active site, as a recombinant C-terminal domain of rat GULO has demonstrated enzymatic activity on its own. nih.gov

L-Gulonolactone oxidase is a microsomal, membrane-bound enzyme. wikipedia.org In mammals such as the rat, GULO is localized to the membrane of the endoplasmic reticulum (ER) within hepatocytes (liver cells). wikipedia.orgwikipedia.org The enzyme is oriented with its active site projecting into the lumen of the ER. wikipedia.org This specific subcellular localization is suggested by the amino acid sequence of the protein, which includes hydrophobic regions consistent with a membrane-spanning structure. wikipedia.org The endoplasmic reticulum is a primary site for protein synthesis and modification, and GULO's presence here integrates ascorbic acid production into the cell's metabolic and secretory pathways. khanacademy.orgnih.gov

Recombinant Expression and Protein Engineering

The study of GULO has been significantly advanced by recombinant DNA technology, allowing for its production in various host systems for detailed characterization. Protein engineering approaches have focused on expressing both the full-length enzyme and its isolated domains to understand their specific functions. nih.govnih.gov

Researchers have successfully expressed recombinant GULO in a range of heterologous systems, including both prokaryotic and eukaryotic cells.

Prokaryotic Systems: Escherichia coli has been a common host for producing variants of rat GULO. nih.govtargetmol.com Both full-length GULO (fGULO) and its C-terminal catalytic domain (cGULO) have been expressed in E. coli cells. semanticscholar.orgnih.gov

Eukaryotic Systems: Eukaryotic expression systems have also been employed. GULO has been produced in baculovirus-infected insect cells and COS cells (a monkey kidney cell line). nih.gov Furthermore, active full-length rat GULO has been successfully produced in transgenic plants. semanticscholar.orgnih.gov

The choice of expression system can influence the yield and properties of the recombinant protein. For instance, the C-terminal domain of GULO (cGULO) is produced more efficiently in bacteria compared to the full-length enzyme (fGULO). nih.gov

The characterization of recombinant GULO variants has provided valuable insights into the enzyme's kinetic properties and stability. Studies comparing the full-length rat GULO (fGULO) and its C-terminal catalytic domain (cGULO) produced in E. coli have revealed distinct biochemical profiles. semanticscholar.orgnih.gov

Both the full-length and the C-terminal domain variants were confirmed to be biologically active. nih.gov However, the C-terminal domain alone (cGULO) is not only more efficiently produced by bacteria but also shows promise for potential applications in ascorbic acid production. nih.gov The optimal conditions for activity differ between the two forms. Recombinant fGULO displays maximum activity at a pH of 7.0 and a temperature of 40°C. semanticscholar.orgnih.gov In contrast, the cGULO domain is most active at a slightly more acidic pH of 6.5 and a lower temperature of 30°C. semanticscholar.orgnih.gov Kinetic studies show that the Michaelis constant (Km) for fGULO is 53.5 ± 5 µM, while for cGULO it is 42 ± 6.3 µM, indicating a slightly higher affinity for the substrate in the catalytic domain alone. semanticscholar.orgnih.gov Further analysis demonstrated that cGULO is more tolerant to acidic conditions and more thermally stable than the full-length enzyme. semanticscholar.org

Interactive Data Table: Biochemical Properties of Recombinant Rat GULO Variants

| Property | Full-Length GULO (fGULO) | C-terminal Domain (cGULO) | Source |

| Expression Host | Escherichia coli | Escherichia coli | semanticscholar.orgnih.gov |

| Optimal pH | 7.0 | 6.5 | semanticscholar.orgnih.gov |

| Optimal Temperature | 40°C | 30°C | semanticscholar.orgnih.gov |

| Km (µM) | 53.5 ± 5 | 42 ± 6.3 | semanticscholar.orgnih.gov |

Enzymatic Reaction Kinetics and Mechanisms

The enzymatic conversion of L-gulonolactone is a critical step in the biosynthesis of L-ascorbic acid in many species. nih.gov The primary enzyme responsible for this reaction is L-gulono-γ-lactone oxidase (GULO), a flavoprotein that catalyzes the oxidation of L-gulono-1,4-lactone. wikipedia.orgwikipedia.org

L-gulono-γ-lactone oxidase (GULO) exhibits a high degree of specificity for its substrate, L-gulono-1,4-lactone. medchemexpress.com The affinity of the enzyme for this substrate, represented by the Michaelis-Menten constant (K_m), has been determined in various studies. A lower K_m value indicates higher affinity.

Kinetic studies on recombinant rat GULO produced in E. coli have provided specific K_m values. The full-length rat GULO (fGULO) showed a K_m of 53.5 ± 5 µM, while a C-terminal catalytic domain variant (cGULO) exhibited a slightly higher affinity with a K_m of 42 ± 6.3 µM. nih.gov Earlier studies using microsomes from goat liver reported a K_m value of 1.6 x 10⁻⁴ M (or 160 µM) for L-gulonolactone. core.ac.uk While the primary substrate for rat GULO is L-gulono-1,4-lactone (L-GulL), it can also act on L-galactono-1,4-lactone (L-GalL). wikipedia.org

Interactive Data Table: K_m Values for L-Gulonolactone Oxidase

| Enzyme Source | Variant | Substrate | K_m Value (µM) |

| Recombinant Rat GULO | Full-length (fGULO) | L-gulono-1,4-lactone | 53.5 ± 5 |

| Recombinant Rat GULO | C-terminal domain (cGULO) | L-gulono-1,4-lactone | 42 ± 6.3 |

| Goat Liver Microsomes | Native GULO | L-gulonolactone | 160 |

The catalytic activity of L-gulono-γ-lactone oxidase is significantly influenced by environmental factors such as pH and temperature. Studies on recombinant versions of rat GULO have identified the optimal conditions for its function. The full-length enzyme (fGULO) demonstrates maximum activity at a neutral pH of 7.0 and a temperature of 40°C. nih.gov In contrast, the C-terminal catalytic domain (cGULO) is most active at a slightly more acidic pH of 6.5 and a lower temperature of 30°C. nih.gov The activity of the enzyme is also dependent on the presence of its flavin adenine dinucleotide (FAD) cofactor. nih.gov

Interactive Data Table: Optimal Conditions for Recombinant Rat GULO Activity

| GULO Variant | Optimal pH | Optimal Temperature (°C) |

| Full-length (fGULO) | 7.0 | 40 |

| C-terminal domain (cGULO) | 6.5 | 30 |

Other Enzymes Utilizing L-Gulonolactone as a Substrate or Intermediate

While GULO is the most prominent enzyme that converts L-gulonolactone, other enzymes are involved in its formation or can utilize it as a substrate.

In the biosynthetic pathway of ascorbic acid, L-gulonolactone is formed from its precursor, L-gulonate. nih.gov This conversion is catalyzed by a lactonase, an enzyme that has been identified as Senescence Marker Protein-30 (SMP30), also known as regucalcin. nih.govresearchgate.net This enzyme, termed gulonolactonase, reversibly catalyzes the conversion between the open-chain L-gulonate and the cyclic L-gulono-γ-lactone. nih.govcore.ac.uk The equilibrium of this reaction favors the formation of the free acid, L-gulonate. core.ac.uk Therefore, the subsequent and irreversible oxidation of L-gulonolactone by GULO is essential to drive the pathway towards ascorbic acid synthesis. core.ac.uk

L-gulonolactone can be acted upon by enzymes other than the canonical GULO. GULO itself is part of a larger family of aldonolactone oxidoreductases. nih.gov Animal GULOs, in addition to their oxidase activity using oxygen as an electron acceptor, can exhibit dehydrogenase-like activity when using artificial electron acceptors like phenazine (B1670421) methosulfate. nih.gov

A distinct enzyme, L-gulono-1,4-lactone dehydrogenase, has been identified in Mycobacterium tuberculosis. uniprot.org This enzyme also oxidizes L-gulono-1,4-lactone but utilizes cytochrome c as the electron acceptor instead of oxygen, thus functioning as a dehydrogenase. uniprot.org Other related enzymes in this superfamily include D-arabinono-1,4-lactone oxidase (ALO) found in yeast and L-galactonolactone dehydrogenase (GalDH) in plants, which act on structurally similar sugar lactones. wikipedia.orgnih.gov

Physiological and Pathophysiological Implications of L Gulonolactone Metabolism

L-Gulonolactone as a Metabolite in Cellular Processes

Integration with Carbohydrate Metabolism Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway)

L-Gulonolactone is a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C) in most vertebrates. This pathway is intrinsically linked to carbohydrate metabolism, branching off from the main routes of glucose utilization. The synthesis of L-gulonolactone's precursor, L-gulonate, connects directly to the pentose phosphate pathway (PPP), a fundamental process for generating NADPH and the precursors for nucleotide synthesis. nih.gov

The journey from glucose to L-gulonolactone begins with the conversion of glucose to UDP-glucuronic acid. This molecule is then converted to D-glucuronic acid, which is subsequently reduced to L-gulonic acid. L-gulonic acid can then be converted to L-gulono-1,4-lactone by the enzyme gluconolactonase. nih.gov This lactone is the direct substrate for the enzyme L-gulonolactone oxidase (GULO), which catalyzes its oxidation to 2-keto-L-gulono-γ-lactone, a molecule that spontaneously isomerizes into ascorbic acid. wikipedia.org

The pentose phosphate pathway's primary functions are to produce NADPH, which is vital for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate, a key component of nucleotides and nucleic acids (DNA and RNA). khanacademy.org The intermediate L-gulonate can participate in the pentose synthesis pathway, highlighting a key metabolic intersection. nih.gov The initial phase of the PPP, the oxidative branch, involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. youtube.com While the direct regulation of the PPP by L-gulonolactone itself is not extensively detailed, the pathway's role in providing the foundational molecules for its synthesis underscores the deep integration of ascorbate (B8700270) production within the central carbohydrate metabolism of the cell.

Interactions with Other Metabolites and Metabolic Networks

The metabolism of L-gulonolactone, or more specifically its disruption, has wide-ranging effects on various metabolic networks. As the immediate precursor to ascorbic acid, the absence of its conversion due to GULO deficiency directly impacts all ascorbate-dependent pathways. Metabolic profiling of Gulo knockout (Gulo-/-) mice, which cannot produce L-gulonolactone oxidase, reveals significant alterations in the serum concentrations of numerous metabolites. nih.gov

In a study on Gulo-/- mice, quantitative profiling of serum using proton NMR spectroscopy identified changes in 50 metabolites, highlighting the systemic impact of disrupted L-gulonolactone conversion. nih.gov These changes point to widespread metabolic dysregulation affecting pathways that rely on ascorbate as a cofactor. nih.gov

Furthermore, proteomic analyses in Gulo-/- mice have shown that vitamin C deficiency affects the abundance of various proteins in a sex- and tissue-specific manner. plos.org For instance, the abundance of several subunits of complex III of the mitochondrial electron transport chain was found to correlate positively with vitamin C levels, but only in the liver. plos.org This suggests a specific interaction between ascorbate availability and mitochondrial function in certain tissues. Conversely, ferritin subunits were positively correlated with vitamin C in all examined organs (brain, heart, liver, and spleen), indicating a more universal interaction related to iron metabolism. plos.org The loss of GULO function and the subsequent inability to process L-gulonolactone can, therefore, lead to a cascade of effects, altering metabolic networks far beyond the immediate pathway of ascorbate synthesis.

Research on Ascorbate Deficiency Models and L-Gulonolactone

Genetically Modified Animal Models (e.g., Gulo−/− Mice, sfx Mice, Transgenic Zebrafish)

To investigate the consequences of an inability to metabolize L-gulonolactone into ascorbic acid, scientists have developed several genetically modified animal models. These models mimic the human condition of hypoascorbemia, as humans possess a non-functional GULO gene. wikipedia.orgtaylorandfrancis.com

Gulo−/− Mice: These are knockout (KO) mice where the gene encoding L-gulonolactone oxidase has been intentionally deleted. nih.gov Like humans, these mice cannot synthesize their own vitamin C and will develop scurvy and die within weeks if not provided with dietary ascorbate supplementation. nih.gov They serve as a primary model for studying the systemic effects of ascorbate deficiency. nih.gov

sfx Mice: The spontaneous bone fracture (sfx) mouse is a naturally occurring mutant model. scielo.brnih.gov Research revealed that the sfx phenotype is caused by a large deletion encompassing all 12 exons of the Gulo gene on chromosome 14. nih.govnih.govllu.edu This makes them functionally equivalent to Gulo-/- mice, providing a valuable tool for studying the pathological impacts of GULO deletion, particularly on bone health. scielo.br

Transgenic Zebrafish: Zebrafish, like humans, naturally lack a functional GULO gene. nih.gov Scientists have created transgenic zebrafish models to study the effects of re-establishing the ascorbate synthesis pathway. In one study, the active GULO gene from a cloudy catshark was cloned into zebrafish. nih.gov These models allow for the investigation of the benefits of endogenous ascorbate production and can be used for toxicity studies and drug screening. nih.govnih.govyoutube.com

Gene Expression Profiling in GULO-Deficient States

The absence of L-gulonolactone oxidase (GULO) triggers significant changes in gene expression, indicating that the consequences of ascorbate deficiency extend to the transcriptional regulation of numerous cellular pathways. Studies using sfx mice, which have a complete deletion of the Gulo gene, have been particularly informative. nih.gov

Microarray analysis of tissues from sfx mice revealed significantly altered gene expression profiles in the femur, kidney, and liver compared to wild-type mice. scielo.br The number of dysregulated genes varied by tissue, suggesting that GULO deficiency exerts different effects depending on the organ. scielo.brnih.gov

Table 2: Dysregulated Genes in Tissues of sfx Mice

| Tissue | Number of Dysregulated Genes | Reference(s) |

| Kidney | 451 | scielo.br |

| Liver | 398 | scielo.br |

| Femur | 316 | scielo.br |

Even when sfx mice were supplemented with high doses of vitamin C to prevent scurvy, their hepatic vitamin C levels did not reach the levels of wild-type mice, and significant differences in gene expression persisted. nih.govscielo.br In one such study, 269 differentially expressed transcripts were identified in the liver of "rescued" sfx mice, with 107 genes being up-regulated and 162 down-regulated compared to wild-type controls. nih.govscielo.brsemanticscholar.org These genes included those related to stress and functions specific to hepatocytes. scielo.br

Transcriptomic analysis has also been used to identify genetic loci that regulate Gulo expression itself. A major regulatory locus was identified on chromosome 18, containing several oxidative-related genes, suggesting a feedback mechanism or a coordinated regulation of antioxidant pathways. nih.govscielo.br These findings underscore that the inability to metabolize L-gulonolactone due to GULO deletion causes a complex and tissue-specific reprogramming of the transcriptome, affecting a wide range of biological functions beyond what was traditionally associated with scurvy. scielo.brnih.gov

Restoration of Ascorbate Synthesis via GULO Gene Transfer

The inability of humans and certain other species to synthesize ascorbic acid (Vitamin C) is due to a non-functional gene for L-gulonolactone oxidase (GULO). mdpi.comnih.gov This enzyme catalyzes the final step in the ascorbic acid biosynthesis pathway. nih.gov Advances in genetic engineering have opened the possibility of restoring this lost metabolic function through gene transfer. The core principle of this approach is to introduce a functional copy of the GULO gene into the cells of an organism that naturally lacks it, thereby enabling the conversion of the substrate L-gulonolactone into ascorbic acid. nih.govmedwinpublishers.com

This therapeutic concept is considered a strong candidate for gene therapy because the deficiency results from a single gene mutation. medwinpublishers.com Various strategies have been explored to achieve this, including the use of viral vectors like helper-dependent adenoviruses (HDAd) to deliver the GULO gene. nih.govmedwinpublishers.com In animal models, this approach has shown significant success. For instance, in Gulo knockout mice (Gulo-/-), which, like humans, cannot produce their own vitamin C, treatment with an HDAd vector carrying the murine GULO gene (HDAd-mCMV-Gulo) led to the expression of the GULO enzyme in the liver and the endogenous production of ascorbic acid. nih.gov Following the gene transfer, serum ascorbic acid levels in these mice were elevated to concentrations comparable to those of wild-type mice and were maintained for at least 23 days. nih.gov These findings demonstrate that a gene therapy strategy can successfully correct the genetic defect and restore vitamin C synthesis in scurvy-prone mammals. nih.gov

In Vitro Cellular Models and L-Gulonolactone Supplementation

To investigate the potential for restoring vitamin C synthesis in human cells, researchers have utilized in vitro models, primarily involving human cell lines. A common model is the human hepatocellular carcinoma cell line, HepG2. mdpi.comnih.gov In these studies, a functional GULO gene, often from a mouse (murine Gulo cDNA), is transferred into the human cells using vectors such as plasmids or adenoviruses. mdpi.comnih.gov

Once the gene is successfully incorporated, the modified human cells gain the enzymatic machinery they lack. However, the synthesis of ascorbic acid is not automatic; it requires the external provision of the substrate, L-gulono-1,4-lactone (L-gulonolactone). mdpi.comnih.gov When supplemented with L-gulonolactone, these genetically modified HepG2 cells have been shown to successfully synthesize and accumulate ascorbic acid. mdpi.comnih.gov For example, one study reported that a clone of Gulo-modified HepG2 cells produced 6 nmol of ascorbate per 1 million cells when L-gulonolactone was added to the culture medium. mdpi.comdoaj.orgresearchgate.net Another study using an adenoviral vector noted that ascorbic acid production in modified HepG2 cells reached a plateau at approximately 50 fmol/cell when L-gulonolactone concentrations were 4.0 mmol/L or higher. medwinpublishers.com

Interestingly, these studies also suggest that simply reintroducing the GULO gene may not be sufficient to fully restore the pathway to the levels seen in animals that naturally produce vitamin C. mdpi.comnih.gov The relatively modest levels of ascorbate produced indicate that other factors or enzymes in the human ascorbate biosynthesis pathway may also be non-functional or have been significantly modified over the course of evolution. nih.gov

Research Findings in GULO-Modified Human Cell Lines

| Cell Line | Gene Transfer Method | Substrate Provided | Outcome | Reference |

|---|---|---|---|---|

| HepG2 | Plasmid with mouse Gulo cDNA | L-gulono-1,4-lactone | Synthesized ascorbate (6 nmol/10⁶ cells) | mdpi.com |

| HepG2 | Helper-dependent adenovirus (HDAd-mCMV-Gulo) | L-gulonolactone | Expressed GULO and produced ascorbic acid | nih.gov |

Ascorbic acid is a vital cofactor for a family of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases, which include the prolyl hydroxylase domain (PHD) enzymes. nih.govnih.gov These PHDs play a critical role in regulating the stability of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). nih.govnumberanalytics.com Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, marking it for rapid proteasomal degradation. nih.gov During low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. numberanalytics.com Accumulated HIF-1α then acts as a master regulator of the cellular response to hypoxia, activating genes involved in processes like angiogenesis and glycolysis. nih.govmdpi.com

Since ascorbate is a required cofactor for PHD activity, its presence is crucial for the efficient degradation of HIF-1α. Studies using GULO-modified human liver cancer cells have explored the impact of endogenously produced ascorbate on HIF-1. Research has shown that in these modified cells, the addition of L-gulonolactone, which enables intracellular ascorbate synthesis, leads to a reduction in the accumulation of HIF-1α protein during hypoxia. mdpi.comnih.gov

Notably, a similar reduction in HIF-1α was also observed when L-gulonolactone was added to the parental (unmodified) HepG2 cells that cannot synthesize ascorbate. mdpi.comnih.gov This suggests that L-gulonolactone itself may have a biological effect on HIF-1 regulation, independent of its conversion to ascorbic acid. nih.gov While the precise mechanism is not fully understood, it appears that L-gulonolactone may influence hydroxylase-targeted HIF-1 degradation through direct or indirect metabolic effects. nih.gov However, it was noted that in a cell-free system using purified proteins, gulonolactone did not directly promote prolyl-hydroxylase activity, indicating the effect observed in cells might be due to other cellular metabolic pathways. nih.gov

Evolutionary Biology of L-Gulonolactone Metabolism and Ascorbate Auxotrophy

The ability to synthesize ascorbic acid is widespread among vertebrates, but it has been lost in several distinct lineages, including teleost fishes, guinea pigs, some bat species, certain passerine birds, and haplorrhine primates (which include tarsiers, monkeys, and humans). nih.govwikipedia.org In all documented cases, this inability, or ascorbate auxotrophy, is the result of mutations rendering the L-gulono-γ-lactone oxidase (GULO) gene non-functional. nih.gov The remnant of this non-functional gene is known as the GULOP pseudogene in humans. genecards.orgnih.gov

The loss of GULO function is not a single evolutionary event but occurred independently multiple times. nih.govwikipedia.org In anthropoid primates, the inactivation of the gene is estimated to have occurred approximately 61-63 million years ago. nih.govwikipedia.org The human GULOP is a severely degraded remnant, lacking five of the twelve exons found in functional rodent GULO genes. genecards.org The GULO pseudogenes in species that have lost the function are characterized by multiple insertions, deletions, and premature stop codons. nih.govresearchgate.net

Evolutionary analysis shows that functional GULO genes across different vertebrate species are highly conserved, with amino acid identities ranging from 64% to 95%, suggesting strong purifying selection to maintain its function in species that can synthesize vitamin C. nih.govresearchgate.net The genomic region surrounding the GULO gene has experienced frequent rearrangements, including translocations and inversions, throughout vertebrate evolution. nih.govnih.govresearchgate.net For example, a chromosomal inversion around the GULO locus is observed when comparing haplorrhine primates (with a non-functional GULOP) and strepsirrhine primates (with a functional GULO). nih.gov An evolutionary puzzle is why the GULO gene itself was not duplicated along with its neighboring genes, which is a common mechanism for the evolution of new gene functions. answersresearchjournal.org The repeated and independent loss of the GULO gene in different lineages suggests that losing the ability to synthesize vitamin C may be a neutral trait, particularly if the diet provides a sufficient supply of this essential nutrient. nih.gov

Timeline of GULO Gene Inactivation

| Lineage | Estimated Time of Inactivation (MYA) | Status of Gene | Reference |

|---|---|---|---|

| Anthropoid Primates | ~61-63 | Pseudogene (GULOP) | nih.govwikipedia.org |

| Guinea Pigs | ~14 | Pseudogene | nih.gov |

Horizontal gene transfer (HGT), also known as lateral gene transfer, is the movement of genetic material between organisms through routes other than parent-to-offspring inheritance. youtube.com This process is a common mechanism for evolution in bacteria, allowing for the rapid spread of traits like antibiotic resistance. youtube.comnih.gov HGT can occur through transformation (uptake of free DNA), conjugation (direct cell-to-cell contact), or transduction (via viral vectors). youtube.com

In multicellular eukaryotes like animals, HGT is considered a much rarer event. youtube.com For HGT to become evolutionarily significant in an animal, the foreign gene must be incorporated into the germline cells (sperm or egg) so it can be passed on to subsequent generations. youtube.com

In the context of the GULO gene, there is currently no direct evidence to suggest that horizontal gene transfer has played a role in its evolutionary history among vertebrates. The pattern of GULO gene loss appears to be one of vertical inheritance of a functional gene, followed by independent inactivation events (gene loss or pseudogenization) within specific lineages. nih.gov While some studies have noted the potential reactivation of GULO pseudogenes in certain bat and bird species, this represents a reversal of a loss event within a lineage, not an acquisition of a gene from another species. nih.gov The mechanisms driving the distribution of functional and non-functional GULO genes are consistent with standard vertebrate phylogeny and gene evolution, rather than the lateral transfer of the gene between disparate species.

Advanced Research Methodologies and Techniques in L Gulonolactone Studies

Molecular Biology and Genetic Engineering Approaches

Molecular and genetic tools have been indispensable for investigating the L-gulonolactone-dependent synthesis of ascorbic acid. These techniques allow researchers to manipulate the genetic blueprint of organisms to study gene function, create disease models, and engineer novel production systems.

The study of L-Gulonolactone's conversion to ascorbic acid heavily relies on the cloning and expression of the L-gulono-γ-lactone oxidase (GULO) gene, which catalyzes this terminal step in many animals. nih.govresearchgate.net Researchers have successfully isolated GULO cDNA from various species, including rats, mice, and even the tiger shark, to study its function. nih.govresearchgate.net For instance, a 2.3 kb cDNA encoding the murine GULO was cloned; it contains an open reading frame for 440 amino acids and shows high homology to its rat counterpart. nih.gov Similarly, a full-length cDNA for GULO was isolated from a rat liver expression library. researchgate.net

These cloned genes are often inserted into expression vectors for production in various host systems. Escherichia coli is a common host for producing recombinant GULO, allowing for optimized expression and purification of both the full-length enzyme and its functional domains. mdpi.comnih.gov However, expressing GULO in certain systems can be challenging. For example, attempts to express murine GULO in human embryonic kidney (HEK293) cells using a first-generation adenoviral vector showed low rescue efficiency, suggesting that GULO overexpression might inhibit cell growth. nih.gov This was overcome by designing a more sophisticated vector with a removable stuffer fragment, enabling high-level expression in specific cells expressing Cre recombinase. nih.gov

Site-directed mutagenesis is another powerful technique used to probe the structure and function of the GULO enzyme. By altering specific amino acid residues, scientists can investigate their roles in cofactor binding and catalytic activity. nih.gov For example, studies on a related enzyme from Trypanosoma cruzi revealed that mutating specific histidine and tryptophan residues resulted in a loss of flavin binding and enzyme function, demonstrating their critical role. nih.gov In pigs, a naturally occurring 4.2-kbp deletion in the GULO gene, which includes part of exon VIII, leads to a frameshift mutation and a truncated, non-functional protein, causing vitamin C deficiency. researchgate.net

Table 1: Examples of GULO Gene Expression Systems

| Source Organism of Gene | Expression Host | Vector/System | Key Finding |

|---|---|---|---|

| Mouse (Mus musculus) | Human Embryonic Kidney (HEK293) cells | Adenoviral vector | High-level expression of functional GULO was achieved after vector modification to overcome cell growth inhibition. nih.gov |

| Rat (Rattus norvegicus) | Escherichia coli | Bacterial expression vector | Both full-length (fGULO) and the C-terminal catalytic domain (cGULO) were successfully produced and shown to be enzymatically active. mdpi.comnih.gov |

| Tiger Shark (Scyliorhinus torazame) | Far Eastern Catfish (Silurus asotus) kidney | Direct DNA injection (expression vector) | Transient expression of GULO activity was demonstrated in vivo in an organism lacking the native enzyme. researchgate.net |

| Cloudy Catshark (Scyliorhinus torazame) | Zebrafish (Danio rerio) | Gateway cloning method (transgenesis) | Stable genomic integration and expression of a functional GULO gene re-established the ascorbic acid synthesis pathway. nih.gov |

| Arabidopsis thaliana | Tobacco BY-2 cells | Plant expression vector | Overexpression of GULO-like enzymes (GULLOs) increased ascorbic acid levels when cells were fed L-gulono-1,4-lactone. nih.gov |

The generation of transgenic models has revolutionized the study of L-Gulonolactone metabolism and the physiological consequences of its absence.

Transgenic Animal Models: A pivotal achievement in this field was the creation of "knockout" mice (Gulo-/-) in which the GULO gene is inactivated. researchgate.netsciencedaily.comwikipedia.org These mice, like humans, cannot synthesize their own vitamin C and are entirely dependent on a dietary supply. researchgate.netsciencedaily.com Upon withdrawal of vitamin C supplementation, these animals exhibit a rapid decline in plasma and tissue ascorbate (B8700270) levels, lose weight, and eventually die, providing an invaluable in vivo model to study the roles of vitamin C in health and disease, including vascular integrity and epigenetic regulation. researchgate.netnih.gov Furthermore, these Gulo-/- mice have been used in gene therapy studies, where a helper-dependent adenovirus carrying the GULO gene was used to successfully restore vitamin C synthesis. nih.gov In another approach, transgenic zebrafish were created by integrating the GULO gene from a cloudy catshark into the zebrafish genome, successfully reactivating the lost ascorbic acid synthesis pathway in this fish species. nih.gov

Transgenic Plant Models: Genetic engineering has also been applied to plants to enhance their vitamin C content by introducing the animal biosynthetic pathway for ascorbic acid. Although plants and animals use different primary pathways, expressing a single gene from the animal pathway—the rat GULO gene—can significantly increase ascorbate levels. kci.go.kr Transgenic lettuce plants expressing rat GULO accumulated up to four times more ascorbic acid than non-transgenic plants. kci.go.kr Similar success has been achieved in other species; for instance, expressing the rat GULO gene led to a seven-fold increase in vitamin C in lettuce and a two-fold increase in Arabidopsis mutants. researchgate.net These studies demonstrate that the precursor, L-gulono-1,4-lactone, is available in plant tissues and can be converted to ascorbic acid when the appropriate enzyme is provided. researchgate.netnih.gov

Table 2: Transgenic Models in L-Gulonolactone Research

| Model Organism | Genetic Modification | Purpose / Key Outcome |

|---|---|---|

| Mouse (Mus musculus) | GULO gene knockout (Gulo-/-) | Created a model that mimics the human inability to synthesize vitamin C, essential for studying scurvy and ascorbate function. researchgate.netsciencedaily.comwikipedia.org |

| Zebrafish (Danio rerio) | GULO gene knock-in (from cloudy catshark) | Restored the evolutionarily lost ascorbic acid synthesis pathway, demonstrating the gene's function in vivo. nih.gov |

| Lettuce (Lactuca sativa) | Overexpression of rat GULO gene | Increased ascorbic acid levels up to four-fold, demonstrating metabolic engineering potential. kci.go.kr |

| Arabidopsis thaliana | Overexpression of rat GULO gene | Rescued vitamin C-deficient (vtc) mutants and increased ascorbate levels in wild-type plants. researchgate.net |

| Potato (Solanum tuberosum) | Overexpression of rat GULO gene | Resulted in a 2.4-fold increase in ascorbate concentration. researchgate.net |

Biochemical and Enzymatic Analysis Techniques

Following genetic manipulation, a suite of biochemical techniques is required to assess the functional outcomes, focusing on enzyme activity, protein characteristics, and reaction kinetics.

Measuring the activity of enzymes that metabolize L-Gulonolactone is crucial for confirming the success of expression systems and for characterizing the enzyme itself.

In Vitro Assays: Several methods are employed to quantify enzyme activity in cell-free extracts or with purified protein. One common assay for L-gulono-1,4-lactone dehydrogenase activity measures the reduction of cytochrome C spectrophotometrically at 550 nm. nih.govfrontiersin.org For oxidase activity, a different approach involves incubating the enzyme with its substrate, L-gulono-1,4-lactone, and then quantifying the product, ascorbic acid, using High-Performance Liquid Chromatography (HPLC). nih.gov Another spectrophotometric method is the o-dianisidine-peroxidase coupled assay, which can be used to measure oxidase activity with various substrates. frontiersin.org

In-Gel Staining: This technique allows for the visualization of enzyme activity directly within a polyacrylamide gel following electrophoresis. It is particularly useful for confirming the presence of an active enzyme in a complex protein mixture. mdpi.comnih.gov For GULO activity, a common method involves incubating the gel in a solution containing the substrate (L-gulono-1,4-lactone), an electron carrier (phenazine methosulfate), and a dye that precipitates upon reduction (nitro blue tetrazolium). mdpi.com Active enzyme bands appear as clear or achromatic zones against a colored background, confirming the protein's identity and functional integrity. mdpi.commdpi.com

Table 3: Common Enzyme Activity Assays for GULO and Related Enzymes

| Assay Type | Principle / Key Reagents | Measured Product / Effect |

|---|---|---|

| In Vitro Dehydrogenase Assay | Spectrophotometric measurement of cytochrome C reduction at 550 nm. nih.gov | Amount of cytochrome C reduced, which is proportional to ascorbic acid produced. nih.gov |

| In Vitro Oxidase Assay | HPLC analysis following enzyme incubation with L-gulono-1,4-lactone. nih.gov | Direct quantification of the ascorbic acid product. nih.gov |

| In Vitro Coupled Assay | Spectrophotometric assay using o-dianisidine and peroxidase. frontiersin.org | Color change resulting from the coupled reaction driven by hydrogen peroxide production. frontiersin.org |

| In-Gel Activity Staining | Reduction of nitro blue tetrazolium (NBT) to formazan, mediated by phenazine (B1670421) methosulfate. mdpi.com | Appearance of achromatic bands on the gel where the enzyme is active. mdpi.com |

Isolating and identifying proteins involved in L-Gulonolactone metabolism is a key step in their characterization.

Protein Purification: The purification of L-gulonolactone oxidase has been achieved from various sources. A multi-step procedure involving chromatography techniques was used to obtain a 766-fold purified preparation of the enzyme from the fresh fruit bodies of the mushroom Grifola frondosa. researchgate.netnih.gov For recombinant proteins, affinity chromatography is often used, for example, purifying His-tagged GULO expressed in E. coli. nih.gov The purified enzyme from G. frondosa was shown to be a single band on polyacrylamide gel electrophoresis. nih.gov

Protein Characterization: Two-dimensional gel electrophoresis (2-DE) is a powerful technique for separating complex protein mixtures from biological samples, such as the floral nectar of Mucuna sempervirens. frontiersin.orgnih.gov Following separation, specific protein spots can be excised and identified using mass spectrometry (MS). frontiersin.org In the study of M. sempervirens nectar, MALDI-TOF/TOF mass spectrometry was used to identify peptides from a protein spot that matched L-gulonolactone oxidases in protein databases, thus identifying an MsGulLO (a GULO-like protein). frontiersin.orgnih.gov This combination of 2-DE and MS is a cornerstone of proteomics for discovering and characterizing novel proteins in a given pathway. nih.gov

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), provides fundamental insights into its efficiency and substrate affinity. nih.gov

Studies on L-gulonolactone oxidase from different sources have revealed a range of kinetic properties. The enzyme purified from the mushroom Grifola frondosa exhibited an apparent K_m value of 24 ± 1 mM for L-gulono-1,4-lactone. researchgate.netnih.gov In contrast, recombinant rat GULO produced in E. coli showed significantly higher affinity for the substrate. Kinetic studies of the full-length rat GULO (fGULO) and its C-terminal catalytic domain (cGULO) revealed K_m values of 53.5 ± 5 µM and 42 ± 6.3 µM, respectively, at low substrate concentrations. mdpi.comnih.gov These data highlight the diversity in enzyme kinetics across different species and isoforms and are critical for understanding the enzyme's role and potential for biotechnological applications.

Table 4: Kinetic Parameters (K_m) of L-Gulonolactone Oxidase (GULO) from Various Sources

| Enzyme Source | Expression System | K_m Value (for L-Gulonolactone) |

|---|---|---|

| Grifola frondosa (mushroom) | Native | 24 ± 1 mM researchgate.netnih.gov |

| Rat (Rattus norvegicus) - full-length (fGULO) | Escherichia coli | 53.5 ± 5 µM mdpi.comnih.gov |

| Rat (Rattus norvegicus) - C-terminal domain (cGULO) | Escherichia coli | 42 ± 6.3 µM mdpi.comnih.gov |

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| L-Gulonolactone / L-gulono-1,4-lactone / L-gulono-γ-lactone |

| L-Ascorbic Acid (Vitamin C) |

| Hydrogen Peroxide |

| Oxygen |

| D-mannono-1,4-lactone |

| D-glucono-1,4-lactone |

| L-idono-1,4-lactone |

| L-galactono-1,4-lactone |

| D-glucose |

| D-glucuronate |

| L-gulonate |

| Cytochrome C |

| Flavin adenine (B156593) dinucleotide (FAD) |

| Nitro blue tetrazolium (NBT) |

| Phenazine methosulfate |

| o-dianisidine |

| L-gulose |

| myo-inositol |

| D-galacturonate |

| 2-keto-L-gulonic acid |

| Ascorbyl phosphate (B84403) magnesium |

| Glutathione |

| Trichloroacetic acid (TCA) |

| Coomassie Brilliant Blue G-250 |

| Silver Nitrate |

| Acetic Acid |

| Methanol |

| Sodium meta-periodate |

| Tris-HCl |

| Kanamycin |

| Carbenicillin |

'Omics' Technologies in L-Gulonolactone Research

The study of L-Gulonolactone and its role in biosynthetic pathways has been significantly advanced by the application of 'omics' technologies. These high-throughput methodologies allow for a comprehensive and systemic view of the molecular processes influenced by this compound and its derivatives. Transcriptomics and metabolomics, in particular, have provided profound insights into gene expression patterns and metabolic networks associated with L-Gulonolactone.

Transcriptomics and Gene Expression Profiling (e.g., Microarray, RNA-Seq)

Transcriptomics focuses on the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing the transcriptome, researchers can identify which genes are active and to what extent, offering a snapshot of cellular function at the molecular level. Techniques like microarray analysis and RNA sequencing (RNA-Seq) have been instrumental in elucidating the genetic regulation related to L-Gulonolactone oxidase (GULO), the enzyme responsible for converting L-gulono-γ-lactone into L-ascorbic acid.

A pivotal study in this area involved the use of microarray technology to perform gene expression profiling in a mouse model with a deficiency in the L-gulonolactone oxidase (GULO) gene. This research aimed to understand the broader impact of GULO deletion on the gene expression profiles of various tissues. The study revealed significantly altered gene expression in the femur, kidney, and liver of the GULO-deficient mice, indicating that the absence of this enzyme has tissue-specific effects.

Methodology for Gene Expression Profiling:

RNA Extraction and Quality Control: Total RNA was isolated from the tissues of both wild-type and GULO-deficient mice. The quality and purity of the extracted RNA were rigorously assessed to ensure the reliability of the downstream analysis.

Microarray Hybridization: The extracted RNA was used to synthesize complementary RNA (cRNA), which was then labeled and hybridized to a GeneChip mouse genome array. This array contained probes for approximately 12,000 mouse transcripts, allowing for a broad survey of gene expression.

Data Analysis: The microarray data was normalized and analyzed to identify genes that were differentially expressed between the GULO-deficient and wild-type mice. A greater than two-fold change in expression was considered significant.

Key Research Findings from Microarray Analysis:

The analysis identified a substantial number of dysregulated genes in the tissues of the GULO-deficient mice. The number of affected genes varied by tissue, highlighting the diverse biological functions influenced by GULO.

| Tissue | Number of Dysregulated Genes |

|---|---|

| Femur | 316 |

| Liver | 398 |

| Kidney | 451 |

Interestingly, very few genes were commonly dysregulated across all three tissues, with only one gene, Cyp51, being downregulated in the femur, liver, and kidney. This suggests that the consequences of GULO deficiency are highly specific to the metabolic context of each organ.

RNA-Seq is another powerful transcriptomic technique that offers several advantages over microarrays, including a wider dynamic range, higher sensitivity, and the ability to identify novel transcripts. While specific RNA-Seq studies focusing solely on L-Gulonolactone are emerging, the methodology is well-established for analyzing gene expression. In the context of L-Gulonolactone research, RNA-Seq would involve sequencing the entire complement of RNA from relevant samples (e.g., cells or tissues with and without functional GULO) to quantify the expression levels of thousands of genes simultaneously. The resulting data can be used to identify differentially expressed genes and biological pathways affected by the presence or absence of L-Gulonolactone metabolism.

Metabolomics for Pathway Intermediates and Interactions

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach provides a direct functional readout of the physiological state of an organism. In the context of L-Gulonolactone, metabolomics is crucial for identifying and quantifying the intermediates in its biosynthetic pathway and understanding its interactions with other metabolic networks.

One of the primary applications of metabolomics in this field has been to investigate the biochemical consequences of a non-functional L-gulonolactone oxidase enzyme. A study utilizing proton nuclear magnetic resonance (NMR) spectroscopy conducted metabolic profiling of serum from Gulo knockout mice, which, like humans, cannot synthesize their own ascorbic acid. This research provided a detailed picture of the metabolic disturbances that arise from the inability to convert L-Gulonolactone.

Methodology for Metabolomic Profiling:

Sample Collection: Serum samples were collected from Gulo knockout mice and wild-type control mice.

NMR Spectroscopy: The serum samples were analyzed using 1D proton NMR spectroscopy to determine the concentrations of a wide range of metabolites.

Statistical Analysis: Multivariate statistical models were employed to identify significant differences in the metabolite profiles between the two groups of mice and to pinpoint the metabolic pathways most affected by the absence of GULO activity.

Key Research Findings from Metabolomics:

The metabolomic analysis successfully identified and quantified 50 different metabolites in the mouse serum. The results highlighted significant alterations in metabolic pathways that are known to be dependent on ascorbic acid, thereby underscoring the systemic impact of the disruption in the L-Gulonolactone conversion pathway. The intermediates in the L-ascorbic acid biosynthesis pathway, which originates from glucose, include D-glucuronate and L-gulono-γ-lactone. nih.gov Metabolomic studies can track the levels of these precursors to understand the flux through the pathway under different physiological conditions.

| Parameter | Description |

|---|---|

| Model Organism | Gulo knockout mouse (Gulo-/-) |

| Analytical Technique | Proton Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Sample Type | Serum |

| Number of Metabolites Quantified | 50 |

| Key Finding | Highlighted metabolic pathways known to require ascorbate for proper function. |

By identifying and quantifying these pathway intermediates and their downstream products, metabolomics provides a functional understanding of the metabolic state and the biochemical consequences of alterations in the L-Gulonolactone pathway.

Future Directions and Research Perspectives on L Gulonolactone

Elucidation of Unidentified Enzymes and Regulatory Mechanisms in Biosynthesis Pathways

The biosynthesis of L-ascorbic acid, with L-gulonolactone as a critical intermediate in the animal pathway, is not yet fully understood, presenting significant avenues for future research. While L-gulono-γ-lactone oxidase (GULO) is well-characterized as the terminal enzyme in animals, evidence suggests the existence of alternative pathways and unidentified enzymes, particularly in plants. nih.gov Plants utilize the "Smirnoff-Wheeler" pathway as their primary route for ascorbate (B8700270) synthesis, but also possess alternative pathways involving galacturonate and glucuronate where not all enzymes have been identified. nih.gov The regulation of these pathways remains largely unclear. nih.gov

Even within the established animal pathway, regulatory mechanisms require deeper investigation. For instance, animals that have lost the ability to synthesize ascorbate due to a non-functional GULO gene often retain the other genes in the pathway. nih.gov This implies that the enzymes encoded by these genes have vital roles independent of ascorbate synthesis. nih.gov An example is Regucalcin (also known as Senescence Marker Protein 30 or SMP30), a gluconolactonase that produces L-gulono-γ-lactone. nih.gov Beyond this function, regucalcin acts as a transcription factor and a regulator of cellular calcium homeostasis in mammals, highlighting a layer of regulation and function that extends beyond simple substrate production for GULO. nih.gov

Future research must focus on identifying the missing enzymes in alternative biosynthetic routes and unraveling the complex post-translational and transcriptional regulatory networks that control the flow of metabolites through these pathways. Understanding how effector molecules, protein stability, and substrate availability modulate the activity of enzymes like GULO and its plant homologues is crucial for a complete picture of ascorbate homeostasis. nih.gov

In-depth Characterization of L-Gulonolactone's Broader Metabolic Roles

The persistence of enzymes that produce L-gulonolactone in species that cannot convert it to ascorbic acid strongly suggests that L-gulonolactone and its associated metabolic machinery have broader physiological roles. nih.gov As mentioned, the enzyme Regucalcin/SMP30, which generates L-gulonolactone, also plays a significant part in regulating gene expression and intracellular calcium signaling. nih.gov This dual function indicates that the pathway's components are integrated into fundamental cellular processes beyond vitamin C synthesis.

Development of Advanced Animal and Cellular Models for Ascorbate Research

Progress in understanding the roles of L-gulonolactone and ascorbate has been hampered by the limitations of conventional research models. Most animal studies have been conducted in rodents that, unlike humans, can synthesize their own ascorbate, making them poor models for studying dietary requirements and deficiency. nih.gov A significant advancement has been the development of genetically modified mice with a non-functional L-gulonolactone oxidase gene (GULO-/- mice). nih.govwikipedia.org These mice, like humans, are entirely dependent on dietary vitamin C and have become invaluable for studying the physiological impacts of ascorbate deficiency and supplementation in a human-like context. wikipedia.org